N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
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Overview
Description
N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of fluorine atoms on both phenyl rings and a triazole ring, which imparts unique chemical and biological properties. Triazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced through nucleophilic aromatic substitution reactions using fluorinating agents such as potassium fluoride or cesium fluoride.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the triazole derivative and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and automated synthesis platforms are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Agriculture: It is explored as a potential agrochemical for controlling plant diseases and pests.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The triazole ring plays a crucial role in stabilizing the compound’s conformation and facilitating its interaction with the target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: Similar in structure but lacks the triazole ring.
2-(4-Fluorophenyl)ethylamine: Contains a fluorophenyl group but differs in the functional groups and overall structure.
Uniqueness
N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide is unique due to the presence of both fluorine atoms and the triazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c1-10-15(16(23)19-14-5-3-2-4-13(14)18)20-21-22(10)12-8-6-11(17)7-9-12/h2-9H,1H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBNENDHHRWMOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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